Cas no 741659-31-4 (3-(Acetylmethylamino)-1-propanesulfonic Acid)

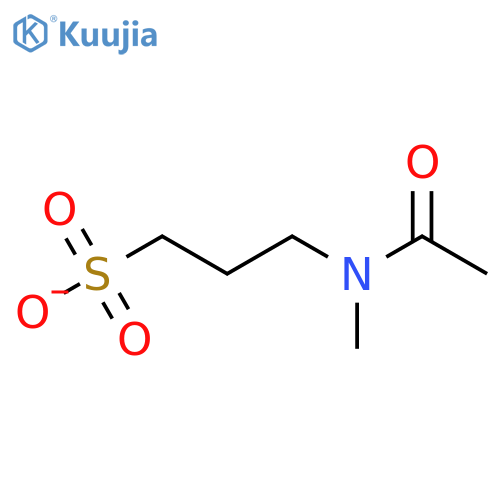

741659-31-4 structure

商品名:3-(Acetylmethylamino)-1-propanesulfonic Acid

CAS番号:741659-31-4

MF:C6H12NO4S

メガワット:194.22878074646

CID:4765037

3-(Acetylmethylamino)-1-propanesulfonic Acid 化学的及び物理的性質

名前と識別子

-

- 29V7T9AGZ4

- N-Methyl acamprosate

- N-Methyl acamprosate [USP]

- 3-(N-Methylacetamido)propane-1-sulfonate

- Unii-29V7T9agz4

- 3-(Acetylmethylamino)-1-propanesulfonic Acid

-

- インチ: 1S/C6H13NO4S/c1-6(8)7(2)4-3-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11)/p-1

- InChIKey: IFARVJRNXFJEDL-UHFFFAOYSA-M

- ほほえんだ: S(CCCN(C(C)=O)C)(=O)(=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 227

- トポロジー分子極性表面積: 85.9

- 疎水性パラメータ計算基準値(XlogP): -1.1

3-(Acetylmethylamino)-1-propanesulfonic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A186545-2.5g |

3-(Acetylmethylamino)-1-propanesulfonic Acid |

741659-31-4 | 2.5g |

$ 907.00 | 2023-04-19 | ||

| TRC | A186545-5g |

3-(Acetylmethylamino)-1-propanesulfonic Acid |

741659-31-4 | 5g |

$ 1516.00 | 2023-04-19 | ||

| TRC | A186545-1g |

3-(Acetylmethylamino)-1-propanesulfonic Acid |

741659-31-4 | 1g |

$ 310.00 | 2022-06-08 | ||

| TRC | A186545-500mg |

3-(Acetylmethylamino)-1-propanesulfonic Acid |

741659-31-4 | 500mg |

$ 201.00 | 2023-04-19 | ||

| TRC | A186545-1000mg |

3-(Acetylmethylamino)-1-propanesulfonic Acid |

741659-31-4 | 1g |

$ 379.00 | 2023-04-19 |

3-(Acetylmethylamino)-1-propanesulfonic Acid 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

741659-31-4 (3-(Acetylmethylamino)-1-propanesulfonic Acid) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量